1-(2-methylthiazol-4-yl)cyclopropanamine
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Overview
Description
1-(2-methylthiazol-4-yl)cyclopropanamine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes .
Preparation Methods
The synthesis of 1-(2-methylthiazol-4-yl)cyclopropanamine typically involves the formation of the thiazole ring followed by the introduction of the cyclopropylamine group. One common method involves the reaction of 2-methylthiazole with cyclopropylamine under specific conditions. Industrial production methods may involve multi-step synthesis processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-methylthiazol-4-yl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-methylthiazol-4-yl)cyclopropanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-methylthiazol-4-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-methylthiazol-4-yl)cyclopropanamine can be compared with other thiazole derivatives, such as:
2-Methylthiazole: A simpler thiazole derivative with similar chemical properties.
4-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride: Another thiazole derivative with different functional groups.
1-(4-(4-(Aminomethyl)thiazol-2-ylamino)phenyl)ethanone: A more complex thiazole derivative with additional functional groups. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H10N2S |
---|---|
Molecular Weight |
154.24 g/mol |
IUPAC Name |
1-(2-methyl-1,3-thiazol-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H10N2S/c1-5-9-6(4-10-5)7(8)2-3-7/h4H,2-3,8H2,1H3 |
InChI Key |
HLMUHKCQLFKHHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2(CC2)N |
Origin of Product |
United States |
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